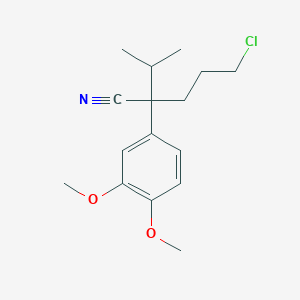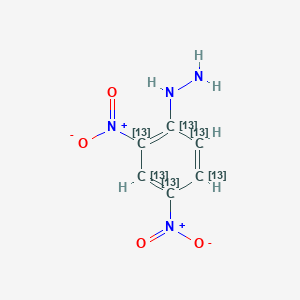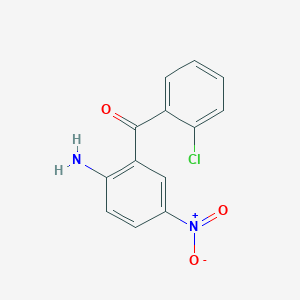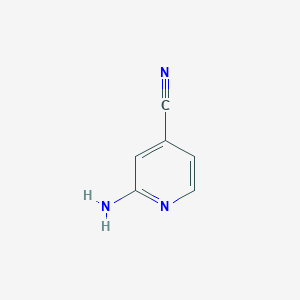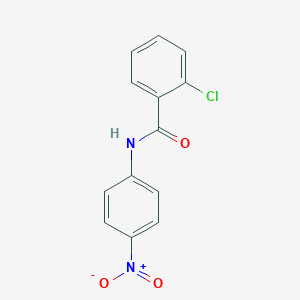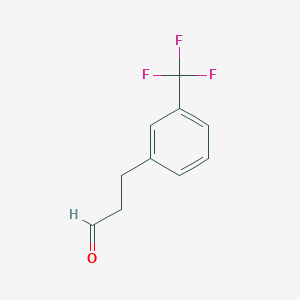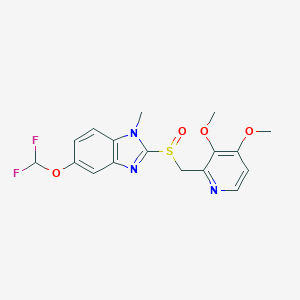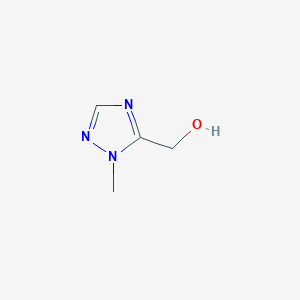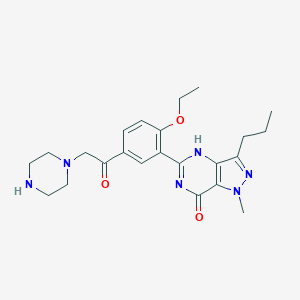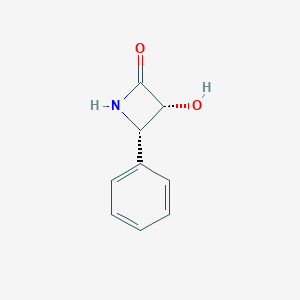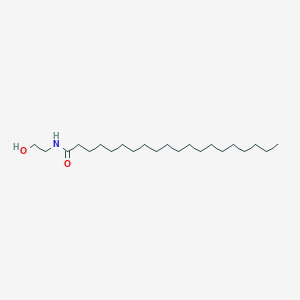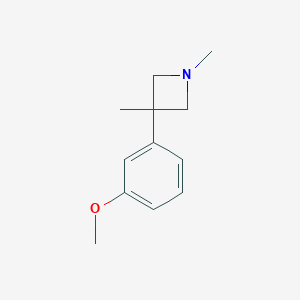
AZETIDINE, 1,3-DIMETHYL-3-(m-METHOXYPHENYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of azetidine, which is a four-membered heterocyclic ring containing nitrogen. Azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 209.28 g/mol.
Mecanismo De Acción
The exact mechanism of action of azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- is not fully understood. However, studies have shown that this compound may act by inhibiting certain enzymes or proteins that are involved in various biological processes. For example, azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various cancer cells by inducing apoptosis, which is a process of programmed cell death. In addition, azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- in lab experiments is its ability to exhibit a wide range of biological activities, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)-. One possible direction is to investigate its potential applications in the development of new anti-cancer drugs. Another possible direction is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- can be achieved through several methods. One of the most common methods involves the reaction of 3-methoxybenzaldehyde with 1,3-dimethyl-2-imidazolidinone in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Aplicaciones Científicas De Investigación
Azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)- has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Propiedades
Número CAS |
19832-26-9 |
|---|---|
Nombre del producto |
AZETIDINE, 1,3-DIMETHYL-3-(m-METHOXYPHENYL)- |
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-1,3-dimethylazetidine |
InChI |
InChI=1S/C12H17NO/c1-12(8-13(2)9-12)10-5-4-6-11(7-10)14-3/h4-7H,8-9H2,1-3H3 |
Clave InChI |
BBKZHHVTZDNSHC-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)OC |
SMILES canónico |
CC1(CN(C1)C)C2=CC(=CC=C2)OC |
Otros números CAS |
19832-26-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



